molecular formula C9H11NO B067490 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol CAS No. 175352-09-7

5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol

Cat. No. B067490
CAS RN: 175352-09-7
M. Wt: 149.19 g/mol
InChI Key: KRLUFARPOHZASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, also known as PPOH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOH is a derivative of arachidonic acid, a fatty acid that plays a crucial role in various physiological processes. In

Scientific Research Applications

5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation.
Biochemical and Physiological Effects:
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are lipid compounds that play a role in inflammation. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in lab experiments is its relatively low cost and ease of synthesis. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized in large quantities using a simple method. However, one limitation of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is its low solubility in water, which can make it difficult to use in certain experiments. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol for cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in animal models of inflammatory diseases. Additionally, the development of more efficient methods for synthesizing 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol could lead to its wider use in scientific research.

Synthesis Methods

5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized through the reaction of arachidonic acid with propargyl alcohol in the presence of a catalyst. The reaction yields 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol as the main product. This method of synthesis is relatively simple and can be easily scaled up for larger quantities.

properties

CAS RN

175352-09-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-pyrrol-1-ylpent-4-yn-2-ol

InChI

InChI=1S/C9H11NO/c1-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7,9,11H,5H2,1H3

InChI Key

KRLUFARPOHZASA-UHFFFAOYSA-N

SMILES

CC(CC#CN1C=CC=C1)O

Canonical SMILES

CC(CC#CN1C=CC=C1)O

synonyms

4-Pentyn-2-ol, 5-(1H-pyrrol-1-yl)- (9CI)

Origin of Product

United States

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